molecular formula C13H13NO3 B2506866 methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1171940-71-8

methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Cat. No.: B2506866
CAS No.: 1171940-71-8
M. Wt: 231.251
InChI Key: HWOKPJBJILOLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C13H13NO3 and its molecular weight is 231.251. The purity is usually 95%.
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Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, which include structural similarities to methyl (2-methyl-4-oxoquinolin-1(4H)-yl)acetate, have been studied for their therapeutic potentials. These compounds, known as "privileged scaffolds," have found applications in anticancer antibiotics and prevention of neurodegenerative diseases. The approval of trabectedin for soft tissue sarcomas underlines the importance of these scaffolds in drug discovery, particularly for cancer and central nervous system disorders, suggesting potential areas of application for similar compounds (Singh & Shah, 2017).

Antimicrobial and Antitumor Activities

Isoquinoline N-oxide alkaloids, which share a structural framework with this compound, have demonstrated a broad spectrum of biological activities. More than 200 compounds have been identified with confirmed antimicrobial, antibacterial, and antitumor activities. The research underscores the importance of isoquinoline N-oxides as a significant source of leads for drug discovery, pointing towards their potential in developing new therapeutics (Dembitsky, Gloriozova, & Poroikov, 2015).

Analytical Methods for Antioxidant Activity

The pharmacological interest in compounds like this compound extends to their antioxidant properties. Various analytical methods, including spectrophotometry and electrochemical assays, have been used to determine the antioxidant activity of complex samples, including those containing isoquinoline derivatives. These methods are crucial for elucidating the mechanisms and kinetics of antioxidant processes, which are essential for assessing the therapeutic potential of new compounds (Munteanu & Apetrei, 2021).

Mechanism of Action

Target of Action

Related compounds have been synthesized as potential diuretic agents , suggesting that the compound may target renal function.

Mode of Action

It is suggested that methylation of the pyrroline ring at position 2 leads to an increased diuretic effect

Result of Action

Related compounds have been shown to have a diuretic effect , suggesting that this compound may also increase urine production.

Properties

IUPAC Name

methyl 2-(2-methyl-4-oxoquinolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-9-7-12(15)10-5-3-4-6-11(10)14(9)8-13(16)17-2/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWOKPJBJILOLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2N1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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